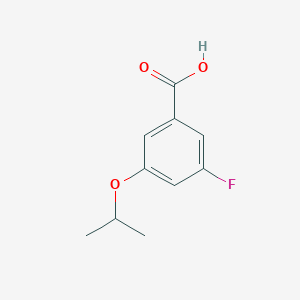

3-Fluoro-5-(propan-2-yloxy)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISGXTRJTFOPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(propan-2-yloxy)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(propan-2-yloxy)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The

Biological Activity

3-Fluoro-5-(propan-2-yloxy)benzoic acid is a fluorinated benzoic acid derivative known for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H11F1O3

- Molecular Weight : 200.19 g/mol

- CAS Number : 1369879-36-6

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and binding affinity, which may improve the compound's efficacy in biological systems.

Antiviral Activity

Research indicates that derivatives of benzoic acids, including this compound, may exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit viral fusion processes, which are critical for viral entry into host cells.

Antimicrobial Activity

Fluorinated compounds often demonstrate enhanced antimicrobial activity due to their unique chemical properties. Studies have suggested that this compound could be effective against a range of pathogens, although specific data on its antimicrobial efficacy remains limited.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiviral | Inhibition of viral fusion | |

| Antimicrobial | Potential activity against bacteria and fungi | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Studies

-

Antiviral Efficacy :

A study investigated the fusion inhibition properties of compounds similar to this compound against the influenza A virus. The compound demonstrated significant inhibition at concentrations as low as 0.22 µM, indicating a strong potential for therapeutic applications in antiviral drug development. -

Enzyme Interaction :

Research has shown that fluorinated benzoic acids can act as selective inhibitors for various enzymes. In vitro studies have revealed that this compound can modulate the activity of key metabolic enzymes, suggesting its potential role in metabolic regulation and disease management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Comparison of Substituent Effects on Benzoic Acid Derivatives

Key Observations:

Electron Effects :

- The isopropoxy group (-OCH(CH₃)₂) in the target compound donates electrons via resonance, slightly reducing the acidity of the -COOH group compared to derivatives with electron-withdrawing groups (e.g., -CF₃ in C₈H₄F₄O₂) .

- Fluorine at the 3-position enhances metabolic stability and lipophilicity, making it favorable for drug design .

Safety and Handling :

Physicochemical and Pharmacological Implications

Table 2: Property Comparison Based on Substituents

| Property | This compound | 3-Fluoro-5-(trifluoromethyl)benzoic acid | 2-Fluoro-5-methoxybenzoic acid |

|---|---|---|---|

| Acidity (pKa) | Moderate (predicted) | High (due to -CF₃) | Moderate |

| Lipophilicity (LogP) | Higher (isopropoxy enhances lipophilicity) | Lower (polar -CF₃ group) | Moderate |

| Applications | Pharmaceutical intermediate | Agrochemicals, polymers | Organic synthesis |

Discussion:

- Synthetic Utility : The target compound’s isopropoxy group may facilitate nucleophilic substitution reactions, unlike the inert -CF₃ group in C₈H₄F₄O₂ .

- Biological Activity : Fluorinated benzoic acids are common in HIV integrase inhibitors and antibacterial agents (e.g., nitroimidazole derivatives in ), though the target compound’s specific activity remains unexplored in the provided evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.